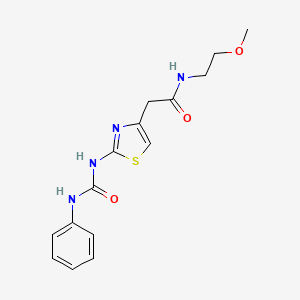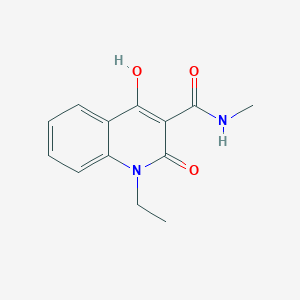![molecular formula C17H21N5 B14975568 N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B14975568.png)
N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is a complex organic compound featuring a triazoloquinazoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Substitution Reactions:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.
Reduction: Reduction reactions can occur at the quinazoline core, potentially altering its electronic properties.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the methyl and cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced triazoloquinazoline derivatives.
Substitution: Various substituted analogs depending on the reagents used.
科学的研究の応用
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: Potential use in the development of new materials with specific electronic properties due to its unique structural features.
作用機序
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: It targets enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell growth and apoptosis by binding to DNA and inhibiting key enzymes.
類似化合物との比較
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinazoline core but differs in substitution patterns.
Triazolo[4,3-a]pyrazine Derivatives: Similar heterocyclic structure with different biological activities.
Uniqueness: N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted biological applications .
特性
分子式 |
C17H21N5 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N-cyclohexyl-N,3-dimethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H21N5/c1-12-19-20-16-14-10-6-7-11-15(14)18-17(22(12)16)21(2)13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
InChIキー |
RISLYKFUJPFZPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)N(C)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14975498.png)

![N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975504.png)
![Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B14975514.png)
![5-amino-N-(4-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14975517.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14975525.png)
![1-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B14975531.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide](/img/structure/B14975537.png)
![ethyl 4-{4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14975543.png)
![1-(2,5-dimethylbenzyl)-8-methoxy-5-methyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14975548.png)

![[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-methylphenyl)methanone](/img/structure/B14975564.png)
